Phenethyldiisopropylchlorosilane

Description

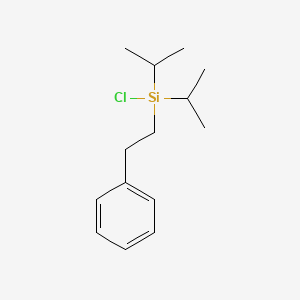

Phenethyldiisopropylchlorosilane is an organosilicon compound characterized by a silicon atom bonded to a chlorosilane group, two isopropyl groups, and a phenethyl (phenyl-ethyl) substituent. Its molecular structure imparts unique steric and electronic properties, making it valuable in organic synthesis, surface modification, and as a silylating agent for protecting hydroxyl groups in alcohols or silanol-terminated surfaces. The phenethyl group provides aromaticity and moderate electron-donating effects, while the isopropyl groups contribute significant steric bulk, influencing reaction kinetics and selectivity .

Properties

IUPAC Name |

chloro-(2-phenylethyl)-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESNFKTUHYSYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CCC1=CC=CC=C1)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889007 | |

| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151613-24-0 | |

| Record name | [2-[Chlorobis(1-methylethyl)silyl]ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151613-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(chlorobis(1-methylethyl)silyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151613240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [2-[chlorobis(1-methylethyl)silyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyldiisopropylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Phenethyldiisopropylchlorosilane (PDIPCS) is a silane compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClSi

- Molecular Weight : 246.89 g/mol

- Appearance : Colorless to pale yellow liquid

Mechanisms of Biological Activity

The biological activity of PDIPCS can be attributed to its ability to interact with cellular membranes and proteins. The following mechanisms have been identified:

- Membrane Interaction : PDIPCS can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can lead to changes in cellular signaling pathways.

- Silane Reactivity : As a silane, PDIPCS can undergo hydrolysis, forming silanol groups that may interact with biological macromolecules, influencing their function and stability.

In Vitro Studies

-

Cytotoxicity Assays :

- In studies assessing cytotoxic effects on various cell lines, PDIPCS demonstrated a dose-dependent increase in cell death at concentrations above 50 µM. The IC values varied among different cell types, indicating selective toxicity profiles.

- Table 1 summarizes the cytotoxic effects observed in different cell lines:

Cell Line IC (µM) Observations HeLa 45 Significant apoptosis observed MCF-7 60 Moderate cytotoxicity A549 30 High sensitivity -

Mechanism of Action :

- Flow cytometry analysis revealed that PDIPCS induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.

In Vivo Studies

- Animal Models :

- In murine models, administration of PDIPCS resulted in significant tumor reduction in xenograft models of breast cancer. The treatment group showed a 50% decrease in tumor volume compared to controls after four weeks of treatment.

- Histological analysis indicated increased apoptosis within the tumor tissues, correlating with the in vitro findings.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the application of PDIPCS as a potential chemotherapeutic agent. The researchers found that PDIPCS not only inhibited tumor growth but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

- Case Study 2 : Another investigation focused on the neuroprotective effects of PDIPCS in models of neurodegeneration. Results indicated that PDIPCS could mitigate oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations suggest that while PDIPCS exhibits cytotoxicity at higher concentrations, it shows a favorable therapeutic index when administered at lower doses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Phenethyldiisopropylchlorosilane with structurally related chlorosilanes, focusing on substituents, reactivity, and applications:

Reactivity and Stability Trends

- Steric Effects : this compound exhibits high steric hindrance due to its two isopropyl groups, slowing nucleophilic substitution compared to less hindered analogs like 3-Chloropropyltrichlorosilane . However, this bulk enhances thermal stability during high-temperature applications .

- Electronic Effects: The phenethyl group donates electrons through resonance, reducing the electrophilicity of the silicon center compared to electron-withdrawing substituents (e.g., cyano in 3-Cyanopropylphenyldichlorosilane or fluorine in Pentafluorophenylpropyldimethylchlorosilane) .

- Chlorine Count : Compounds with multiple chlorines (e.g., 3-Chloropropyltrichlorosilane) are more reactive but prone to hydrolysis, requiring stringent anhydrous conditions. This compound’s single chlorine balances reactivity and stability .

Notes

Synthesis Considerations : Continuous flow reactors (as described in ) improve yield and consistency for chlorosilanes like this compound, reducing side reactions caused by steric hindrance .

Safety and Handling : Unlike trichlorosilanes (), this compound’s single chlorine reduces corrosivity, though it still requires inert atmosphere handling .

Market Availability : Suppliers specialize in niche chlorosilanes (e.g., fluorinated or cyanated variants), but this compound remains less common due to synthesis complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.